molecular formula C8H13N B060636 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- CAS No. 190065-71-5

1H-Pyrrole, 1-methyl-2-(1-methylethyl)-

Cat. No.: B060636
CAS No.: 190065-71-5
M. Wt: 123.2 g/mol
InChI Key: LWLOIGPQGSROHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole, 1-methyl-2-(1-methylethyl)- is an alkyl-substituted pyrrole derivative characterized by a methyl group at the 1-position and an isopropyl group at the 2-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability.

Properties

CAS No.

190065-71-5

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

1-methyl-2-propan-2-ylpyrrole

InChI

InChI=1S/C8H13N/c1-7(2)8-5-4-6-9(8)3/h4-7H,1-3H3

InChI Key

LWLOIGPQGSROHK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CN1C

Canonical SMILES

CC(C)C1=CC=CN1C

Synonyms

1H-Pyrrole,1-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- and related pyrrole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents LogP (Calculated/Predicted) Key Properties/Applications
1H-Pyrrole, 1-methyl-2-(1-methylethyl)- Not provided C₈H₁₃N 123.20 Methyl, isopropyl ~2.5 (estimated) High lipophilicity; potential intermediate in drug synthesis
1H-Pyrrole, 1-methyl-2-(2-methylpropyl)- 71707-52-3 C₉H₁₅N 137.23 Methyl, isobutyl ~3.0 (estimated) Increased branching enhances steric hindrance; higher molecular weight
1-Methyl-2-[phenyl-(1H-pyrrol-2-yl)-methyl]-1H-pyrrole 83182-63-2 C₁₀H₁₂N₂ 160.22 Phenyl-pyrrole hybrid substituent 1.94 (reported) Moderate lipophilicity; aromaticity may enable π-π stacking in materials
Methyl (1-methyl-1H-pyrrol-2-yl)acetate 51856-79-2 C₈H₁₁NO₂ 153.18 Methyl ester, methyl ~1.2 (estimated) Ester group introduces polarity; hydrolytic instability
1H-Pyrrole, 1-methyl-2-(tetrahydro-2-furanyl)- 537697-79-3 C₉H₁₃NO 151.21 Tetrahydrofuran substituent ~1.8 (estimated) Oxygen-containing ring enhances solubility

Key Comparative Insights:

Substituent Effects on Lipophilicity

  • The target compound’s isopropyl group confers higher lipophilicity (estimated LogP ~2.5) compared to derivatives with polar groups (e.g., ester in CAS 51856-79-2, LogP ~1.2). However, it is less lipophilic than the isobutyl-substituted analog (CAS 71707-52-3, estimated LogP ~3.0) due to reduced alkyl chain length .
  • Aromatic substituents, as in CAS 83182-63-2, lower lipophilicity (LogP 1.94) compared to alkyl groups but introduce π-π interaction capabilities .

Steric and Electronic Effects The isopropyl group in the target compound offers moderate steric hindrance, balancing reactivity and stability. Electron-withdrawing groups (e.g., ester in CAS 51856-79-2) reduce pyrrole’s aromaticity, altering reactivity toward electrophiles .

Synthetic Accessibility

  • Alkyl-substituted pyrroles (e.g., target compound) are typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling, offering straightforward scalability. Derivatives with complex substituents (e.g., phenyl-pyrrole hybrid in CAS 83182-63-2) may require multi-step routes, reducing cost-efficiency .

Functional Group Influence on Applications

  • The target compound’s simplicity makes it suitable for catalytic hydrogenation or halogenation. In contrast, ester-containing derivatives (CAS 51856-79-2) are prone to hydrolysis, limiting their use in aqueous environments .
  • Oxygenated analogs (e.g., CAS 537697-79-3) may find use in hydrophilic drug formulations .

Research Findings and Trends

  • Structural Analysis : While crystallographic data for the target compound are absent, software like SHELXL () is widely used for resolving similar heterocycles, highlighting the importance of structural verification in optimizing synthetic routes .
  • Yield Trends : reports yields of 71–95% for pyrrole derivatives with halogen or methoxy substituents, suggesting that electron-donating groups (e.g., methoxy) enhance reaction efficiency compared to electron-withdrawing groups (e.g., chloro) . Extrapolating this, the target compound’s alkyl groups likely favor high-yield syntheses.

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